molecular formula C9H9N3O2S B1528812 N-phenyl-1H-imidazole-4-sulfonamide CAS No. 1180543-43-4

N-phenyl-1H-imidazole-4-sulfonamide

Cat. No.: B1528812
CAS No.: 1180543-43-4
M. Wt: 223.25 g/mol
InChI Key: RRUZVPNJNKVRGV-UHFFFAOYSA-N
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Description

N-phenyl-1H-imidazole-4-sulfonamide: is a chemical compound belonging to the class of sulfonamides. It features a phenyl group attached to the imidazole ring, which is further substituted with a sulfonamide group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of phenylamine with chlorosulfonic acid followed by cyclization with formamide.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry, to ensure higher yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

  • Substitution: Substitution reactions at different positions of the imidazole ring can yield a variety of substituted imidazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced analogs of the compound.

  • Substitution: Substituted imidazoles with different functional groups.

Scientific Research Applications

Chemistry: N-phenyl-1H-imidazole-4-sulfonamide is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: It has been investigated for its pharmacological properties, including potential antimicrobial and anti-inflammatory activities. Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Imidazole: The parent compound without the phenyl and sulfonamide groups.

  • N-phenyl-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of sulfonamide.

  • N-phenyl-1H-imidazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonamide.

Uniqueness: N-phenyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of the phenyl group, imidazole ring, and sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-phenyl-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c13-15(14,9-6-10-7-11-9)12-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUZVPNJNKVRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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